Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-
Overview
Description
Molecular Structure Analysis
The molecular structure of Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester consists of a steroidal backbone with hydroxyl groups at positions 7 and 12. The methyl ester group is attached to the carboxylic acid moiety. Refer to the ChemSpider entry for a visual representation .
Scientific Research Applications
Synthesis and Structural Analysis
Bile Acid Derivatives Synthesis : Research in the field of steroid chemistry has led to the synthesis of various bile acid derivatives, including "Chol-4-en-24-oic acid, 7,12-dihydroxy-3-oxo-, methyl ester, (7alpha,12alpha)-". These studies aim to aid in the identification of acidic metabolites derived from sterols and understand their structural properties through methods like gas chromatography, mass spectrometry, and other spectroscopic techniques (Shalon & Elliott, 1976).
Coenzyme A Esters Synthesis : The synthesis of Coenzyme A esters of bile acids for studying beta-oxidation in bile acid biosynthesis highlights the importance of these derivatives in understanding the metabolic pathways involved in bile acid synthesis (Kurosawa et al., 2001).
Biotransformation and Metabolism
Peroxisomal Enzymes and Bile Acid Formation : The role of peroxisomal enzymes in the formation of cholic and chenodeoxycholic acids through the cleavage of the side chains of CoA esters of bile acids has been investigated, providing insights into the enzymatic processes involved in bile acid metabolism (Bun-ya et al., 1998).
Microbial Biotransformation : Studies on microbial biotransformation of bile acids using organisms like Aspergillus niger have led to the isolation and identification of new bile acid derivatives, expanding our knowledge of the chemical diversity and metabolic capabilities of microorganisms (Al-Aboudi et al., 2009).
Crystallography and Molecular Structure
Crystal Structures of Bile Acids : Investigations into the crystal structures of oxo-cholic acids have revealed diverse supramolecular architectures, providing a foundation for understanding the physical and chemical properties of bile acid derivatives at the molecular level (Bertolasi et al., 2005).
Future Directions
Properties
IUPAC Name |
methyl (4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGYXJXWCGIHQC-CWVITHCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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